methyl 2-hydroxypent-4-enoate
Description
Methyl 2-hydroxypent-4-enoate is an α-hydroxy ester featuring a hydroxyl group at the C2 position and a conjugated double bond at the C4–C5 position. Its structure combines ester functionality with unsaturated and hydroxyl moieties, making it a versatile intermediate in organic synthesis, particularly in cyclization reactions for heterocyclic and natural product synthesis . The methyl ester group enhances solubility in organic solvents, while the hydroxyl group enables hydrogen bonding, influencing reactivity and interactions in catalytic processes.
Properties
CAS No. |
84263-15-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxypent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form methyl 2-hydroxypentanoate using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed:
Oxidation: Formation of methyl 2-oxopent-4-enoate or 2-hydroxypent-4-enoic acid.
Reduction: Formation of methyl 2-hydroxypentanoate.
Substitution: Formation of methyl 2-chloropent-4-enoate or similar derivatives.
Scientific Research Applications
Methyl 2-hydroxypent-4-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Differences :
- Ester Group : Methyl (CH₃) vs. isopropyl (CH(CH₃)₂).
- Bulkiness : The isopropyl group introduces steric hindrance.
Functional Implications :
- For example, both esters showed comparable outcomes in aldehyde-mediated cyclization, indicating minimal steric influence on reaction pathways .
- Synthetic Flexibility : Methyl esters are often preferred for their lower molecular weight and ease of handling, while bulkier esters might be used to modulate crystallization or purification steps.
Table 1: Key Properties Comparison
| Property | This compound | Isopropyl 2-Hydroxypent-4-enoate |
|---|---|---|
| Molecular Weight (g/mol) | ~144.17 | ~186.23 |
| Solubility | Higher in polar solvents | Lower due to steric bulk |
| Reactivity Selectivity | Similar in THP synthesis | Comparable (no significant change) |
This compound vs. Methyl 2-Phenylpent-4-enoate
Structural Differences :
- C2 Substituent : Hydroxyl (-OH) vs. phenyl (C₆H₅).
Functional Implications :
- Polarity and Solubility : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility. In contrast, the phenyl group introduces hydrophobicity, favoring organic phases .
- Biological Activity : While direct data is absent, structural analogies suggest the hydroxyl group may confer bioactivity (e.g., enzyme interactions via H-bonding), whereas phenyl substituents could enhance membrane permeability or stability in biological systems .
- Reactivity : The hydroxyl group may participate in acid-catalyzed reactions (e.g., ester hydrolysis), while the phenyl group could engage in π-π interactions or electrophilic substitutions.
Table 2: Substituent Impact on Properties
| Property | Hydroxyl Substituent | Phenyl Substituent |
|---|---|---|
| Hydrogen Bonding | High (participates in H-bonding) | None |
| Hydrophobicity | Low | High |
| Synthetic Applications | Catalytic intermediates | Lipophilic scaffold modification |
General Trends in Similarity Analysis
- Structural Similarity vs. Functional Divergence: As highlighted in computational studies, small structural changes (e.g., substituent swaps) can lead to significant functional differences despite high similarity indices . For this compound, replacing -OH with -Ph alters solubility and reactivity, underscoring the need for targeted property evaluation.
- Analytical Consistency: Comparative methods like spectrofluorometry and tensiometry yield consistent critical micelle concentration (CMC) data for quaternary ammonium analogs , suggesting analogous techniques could reliably compare physicochemical properties of this compound derivatives.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions, yielding 2-hydroxypent-4-enoic acid and methanol. This reaction is reversible and depends on the catalyst used (e.g., HCl or NaOH).
Hydroxyl Group Reactivity
-
Oxidation : The hydroxyl group can be oxidized to a ketone, though the presence of the conjugated double bond may stabilize the enol form, influencing reaction pathways .
-
Protection/Deprotection : The hydroxyl group can undergo protection (e.g., silylation or acetylation) to modulate its reactivity in subsequent reactions.
Double Bond Reactivity
The conjugated double bond participates in:
-
Addition Reactions : Diels-Alder cycloaddition or epoxidation (e.g., using peracids).
-
Polymerization : Potential for forming polymers under appropriate conditions.
Enzymatic Interactions
Methyl 2-hydroxypent-4-enoate interacts with enzymes involved in metabolic pathways:
-
Esterases : Catalyze hydrolysis of the ester to the carboxylic acid, enabling further bioconversion.
-
Hydratases : Analogous to 2-oxopent-4-enoate hydratase, which converts 2-hydroxypent-2,4-dienoate to 4-hydroxy-2-oxopentanoate. This suggests potential for similar hydration/dehydration pathways .
Nucleophilic and Electrophilic Reactions
-
Arylcopper Reactions : While not directly studied for this compound, related epoxides (e.g., methyl 4,5-epoxypent-2-enoate) react with arylcopper reagents under BF₃ catalysis, indicating possible regioselective ring-opening or addition reactions .
-
Lewis Acid Catalysis : BF₃ may influence regioselectivity in reactions involving the hydroxyl or ester groups .
Reaction Types and Conditions
Enzymatic Metabolism
| Enzyme | Substrate | Product |
|---|---|---|
| Esterase | This compound | 2-hydroxypent-4-enoic acid |
| Hydratase | 2-hydroxypent-2,4-dienoate | 4-hydroxy-2-oxopentanoate |
Q & A
Q. How to optimize a pre-experimental design for studying the compound’s photodegradation kinetics?
- Methodological Answer :
- Pilot studies : Determine optimal light intensity (UV-Vis radiometry) and sampling intervals.
- Control groups : Include dark controls and radical scavengers (e.g., TEMPO) to isolate degradation pathways.
- Statistical power analysis : Use G*Power to calculate sample size for ≥80% confidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
